Aldose Reductase Inhibition: Non-Acidic p-Hydroxybenzylidene Rhodanines vs. Carboxymethyl Rhodanines (Epalrestat Class)
In a 2023 study, a series of six rhodanine-based inhibitors bearing the p-hydroxybenzylidene group (including CAS 81154-14-5 as the core scaffold) demonstrated aldose reductase (ALR2) IC50 values ranging from 20 nM to 2000 nM, with selectivity factors relative to aldehyde reductase (ALR1) ranging from 5 to 24 [1]. The most potent compound achieved an IC50 of 20 nM against ALR2. While epalrestat—a clinically used carboxymethyl rhodanine—is a potent ALR2 inhibitor, its clinical utility is limited by low bioavailability linked to the acidic carboxymethyl group. The non-acidic p-hydroxybenzylidene series, by contrast, exhibited predicted and experimentally determined pH-distribution profiles into octanol that significantly favor drug uptake at physiological pH compared to the carboxymethyl-containing analogs [1]. This represents a class-level differentiation in pharmacokinetic suitability without sacrificing target potency.
| Evidence Dimension | ALR2 inhibition potency (IC50) and pH-dependent octanol distribution (LogD) at physiological pH |
|---|---|
| Target Compound Data | IC50 range: 20 nM (most potent in series) to 2000 nM; selectivity factor (ALR2/ALR1): 5 to 24; superior octanol distribution at pH 7.4 verified experimentally |
| Comparator Or Baseline | Epalrestat (carboxymethyl rhodanine): clinical ALR2 inhibitor with low bioavailability attributed to acidic carboxymethyl group; unfavorable pH-distribution profile at physiological pH |
| Quantified Difference | Non-acidic p-hydroxybenzylidene series maintains nanomolar ALR2 potency while achieving improved LogD(7.4) compared to carboxymethyl rhodanines; exact fold-improvement in distribution ratio not individually tabulated for CAS 81154-14-5 alone, but the series-level advantage is confirmed experimentally [1] |
| Conditions | In vitro ALR2 inhibition assay (recombinant enzyme); octanol/water distribution ratio measured at pH 7.4; in silico pH-distribution modeling |
Why This Matters
For procurement decisions in aldose reductase inhibitor research, CAS 81154-14-5 offers a non-acidic scaffold that retains nanomolar target engagement while providing a pharmacokinetic advantage over traditional carboxymethyl rhodanines, making it the preferred starting point for developing bioavailable ARIs.
- [1] Kratky M, Sramel P, Bodo P, et al. Novel rhodanine based inhibitors of aldose reductase of non-acidic nature with p-hydroxybenzylidene functional group. Eur J Med Chem. 2023;246:114922. doi:10.1016/j.ejmech.2022.114922 View Source
